2,3-Dichloropropanoyl isocyanate
Description
2,3-Dichloropropanoyl isocyanate is an aliphatic isocyanate characterized by a propanoyl backbone substituted with two chlorine atoms at the 2- and 3-positions and an isocyanate (-NCO) functional group. Aliphatic isocyanates like this are highly reactive, making them valuable intermediates in polymer synthesis, agrochemicals, and specialty coatings. Their reactivity stems from the electrophilic nature of the -NCO group, which readily reacts with nucleophiles like alcohols and amines.
Properties
CAS No. |
57322-89-1 |
|---|---|
Molecular Formula |
C4H3Cl2NO2 |
Molecular Weight |
167.97 g/mol |
IUPAC Name |
2,3-dichloropropanoyl isocyanate |
InChI |
InChI=1S/C4H3Cl2NO2/c5-1-3(6)4(9)7-2-8/h3H,1H2 |
InChI Key |
LMDHPDBJNHLWRN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N=C=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1 summarizes key structural and physical properties of 2,3-Dichloropropanoyl isocyanate and related compounds:
Key Observations :
- Reactivity: The aliphatic isocyanate group in this compound confers higher reactivity compared to aromatic analogs like 2,3-Dichlorophenyl isocyanate . This makes it more susceptible to hydrolysis and polymerization.
- Chlorine Substitution : The dichloro substitution enhances electrophilicity and stability but may increase environmental persistence.
Environmental and Regulatory Considerations
Table 2 highlights environmental impacts and regulatory statuses:
Key Findings :
- Industrial Restrictions: highlights restrictions on halogenated blowing agents in foam production, indirectly affecting aliphatic isocyanates like this compound due to their chlorine content .
- Agrochemical Use : 2,3-Dichlorophenyl isocyanate is linked to pesticide formulations, as indicated by its EINECS and RN classifications .
Toxicity Profiles :
- Aliphatic isocyanates like this compound are generally more toxic than aromatic analogs due to rapid reactions with biological nucleophiles (e.g., proteins, DNA).
- Chlorinated byproducts (e.g., HCl) may form during decomposition, increasing handling risks.
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